

# **cis-3-Hexenyl tiglate molecular formula**

## **C<sub>11</sub>H<sub>18</sub>O<sub>2</sub>**

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### **Compound of Interest**

Compound Name: **cis-3-Hexenyl tiglate**

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An In-depth Technical Guide to **cis-3-Hexenyl tiglate** (C<sub>11</sub>H<sub>18</sub>O<sub>2</sub>)

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive scientific overview of **cis-3-Hexenyl tiglate** (CAS No. 67883-79-8), an ester with the molecular formula C<sub>11</sub>H<sub>18</sub>O<sub>2</sub>. This document delves into its fundamental physicochemical properties, detailed methodologies for its chemical synthesis and biosynthetic pathways, and robust analytical techniques for its characterization and quantification. Core applications in the flavor and fragrance industries are discussed, alongside its role in chemical ecology as a plant volatile. Furthermore, a critical evaluation of its safety and toxicological profile is presented, offering essential insights for professionals in research, development, and formulation sciences. This guide is structured to serve as a key reference, integrating established protocols, expert insights, and authoritative data to support advanced research and application.

## **Introduction**

**Cis-3-Hexenyl tiglate**, formally known as (Z)-hex-3-en-1-yl (E)-2-methylbut-2-enoate, is an organic ester formed from cis-3-Hexenol (leaf alcohol) and tiglic acid.<sup>[1]</sup> It is recognized for its characteristic fresh, green, and fruity aroma with floral and earthy undertones.<sup>[2][3]</sup> This unique olfactory profile has established it as a valuable component in the flavor and fragrance industry,

where it is used to impart naturalness and complexity to a variety of products, including fine fragrances, personal care items, and food flavorings.[1][4]

Naturally occurring in several plant species, such as chamomile, gardenia, and Japanese honeysuckle, **cis-3-Hexenyl tiglate** plays a role in plant signaling and chemical ecology.[5][6][7] For drug development professionals, understanding the properties of such volatile compounds is relevant for the formulation of palatable medicines, the development of scented topical preparations, and in the broader context of metabolomics and the identification of potential biomarkers. This guide provides the in-depth technical knowledge required to synthesize, analyze, and safely apply this versatile molecule.

## Physicochemical Properties

The physical and chemical characteristics of **cis-3-Hexenyl tiglate** are fundamental to its application and analysis. These properties dictate its volatility, solubility, and interaction with analytical systems. A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>2</sub>	[2][4]
Molecular Weight	182.26 g/mol	[2][8]
CAS Number	67883-79-8	[2][3]
Appearance	Clear, colorless to pale yellow liquid	[3][4]
Odor Profile	Fresh, green, floral, fruity with earthy, mushroom, and chamomile notes	[2][3]
Taste Profile	Green, vegetative, mushroom with herbaceous and fatty nuances	[2][9]
Boiling Point	105 °C at 5 mm Hg; ~230-236 °C at atmospheric pressure	[2][3][4]
Density	~0.951 g/mL at 25 °C	[2][4]
Refractive Index	~1.458 to 1.462 at 20 °C	[4][10]
Solubility	Almost insoluble in water; soluble in alcohol and oils	[2][4]
Vapor Pressure	0.0306 mmHg at 25 °C (estimated)	[10]
LogP (Octanol/Water)	2.852 - 4.20	[2]
Flash Point	~63 °C (146 °F)	[4][10]

## Synthesis and Biosynthesis

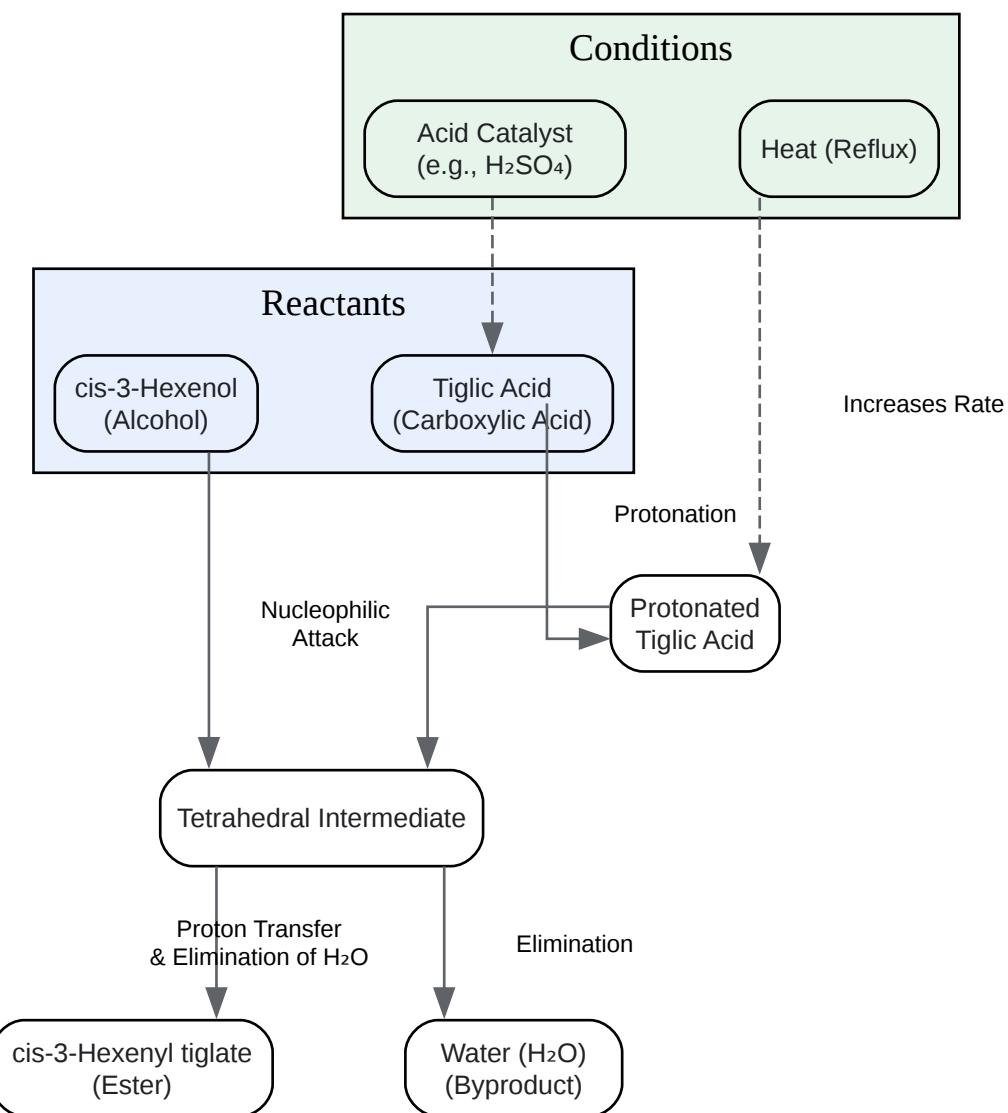
### Chemical Synthesis: Direct Acid-Catalyzed Esterification

The predominant industrial method for producing **cis-3-Hexenyl tiglate** is through the direct esterification of cis-3-Hexenol with tiglic acid.[2][11] This reaction, a classic example of Fischer

esterification, involves combining the alcohol and carboxylic acid in the presence of an acid catalyst to form the ester and water.

#### Causality of Experimental Choices:

- Acid Catalyst: An acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ , p-toluenesulfonic acid) is essential to protonate the carbonyl oxygen of tiglic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cis-3-Hexenol.
- Removal of Water: The reaction is an equilibrium process. To drive the reaction toward the product (the ester), water is continuously removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus. This follows Le Châtelier's principle.
- Temperature Control: The reaction is typically heated to reflux to increase the reaction rate. The choice of solvent (e.g., toluene, hexane) determines the reflux temperature and facilitates the azeotropic removal of water.



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Caption: Fischer esterification pathway for **cis-3-Hexenyl tiglate** synthesis.

Generalized Laboratory Protocol:

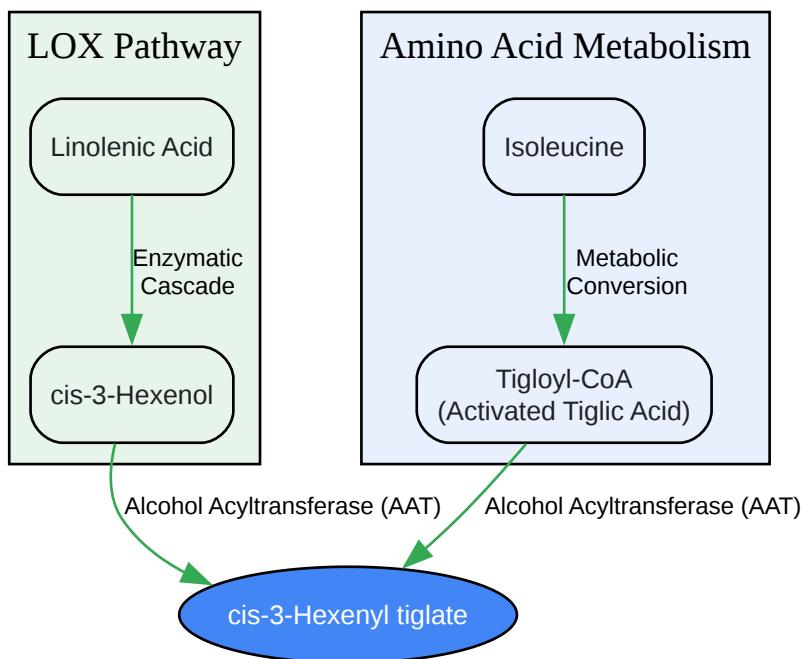
- Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charging Reactants: To the flask, add equimolar amounts of cis-3-Hexenol and tiglic acid, along with a suitable solvent (e.g., toluene) to facilitate azeotropic water removal.
- Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1-0.5 mol% p-toluenesulfonic acid).

- Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.
- Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with an aqueous sodium bicarbonate solution, followed by a water wash.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield high-purity **cis-3-Hexenyl tiglate**.

## Biosynthesis

In plants, **cis-3-Hexenyl tiglate** is synthesized via enzymatic pathways. The final step is the esterification of cis-3-hexenol with an activated form of tiglic acid, which is catalyzed by alcohol acyltransferases (AATs).<sup>[11]</sup>

- cis-3-Hexenol Formation: This "leaf alcohol" is a product of the lipoxygenase (LOX) pathway, which metabolizes fatty acids like linolenic acid upon tissue damage.
- Tiglic Acid Formation: Tiglic acid is derived from the metabolism of amino acids, particularly isoleucine.
- Esterification: An AAT enzyme facilitates the transfer of the tigloyl group from a donor molecule (likely tigloyl-CoA) to cis-3-hexenol, forming the final ester product.<sup>[11]</sup>



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Caption: Simplified biosynthetic pathway of **cis-3-Hexenyl tiglate** in plants.

## Analytical Methodologies

Accurate identification and quantification of **cis-3-Hexenyl tiglate** are critical for quality control, research, and formulation. A multi-faceted approach using chromatography and spectroscopy provides a self-validating system for analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

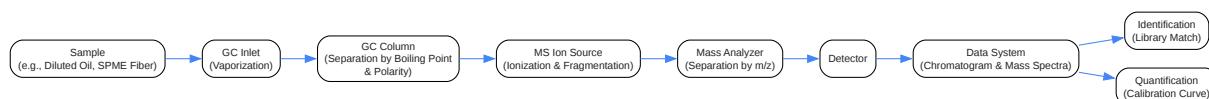
GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds like **cis-3-Hexenyl tiglate**. It offers exceptional separation efficiency (GC) and definitive molecular identification (MS). It is widely used to analyze headspace volatiles from natural sources.<sup>[6][11]</sup>

Experimental Protocol for GC-MS Analysis:

- Sample Preparation:
  - For pure substance/essential oil: Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 ppm.

- For headspace analysis: Use Solid Phase Microextraction (SPME) to adsorb volatiles from the headspace above a sample (e.g., a flower) for a defined period. The SPME fiber is then directly inserted into the GC inlet for thermal desorption.
- GC System Configuration:
  - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or Supelco-wax) is typically used. A standard dimension is 30 m length x 0.25 mm i.d. x 0.25 µm film thickness.[6]
  - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
  - Inlet: Split/splitless injector at a temperature of ~250 °C.
- Oven Temperature Program: A programmed temperature ramp is crucial for separating components in a complex mixture. A typical program starts at a low temperature, holds for a few minutes, and then ramps up.
  - Example Program: Initial oven temperature at 45 °C for 2 min, then ramp at 4 °C/min to 250 °C, and hold for 10 min.[6]
- MS System Configuration:
  - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: 40-400 amu.
- Data Analysis:
  - Identification: The resulting mass spectrum of the chromatographic peak is compared against a spectral library (e.g., NIST, Wiley) for a positive match. The retention index is also used for confirmation.
  - Quantification: For quantitative analysis, an internal standard is added to the sample, and a calibration curve is generated using certified reference standards of **cis-3-Hexenyl**

tiglate.



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Caption: Standard workflow for GC-MS analysis of **cis-3-Hexenyl tiglate**.

## Spectroscopy (NMR and IR)

While GC-MS is ideal for separation and routine identification, NMR and IR spectroscopy are indispensable for absolute structural confirmation, particularly for newly synthesized batches or for distinguishing between isomers.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the stereochemistry of the double bonds (cis/trans). Spectral data for **cis-3-Hexenyl tiglate** is publicly available for reference.[12]
- Infrared (IR) Spectroscopy: Used to identify key functional groups. The IR spectrum of **cis-3-Hexenyl tiglate** will show characteristic absorption bands for the C=O stretch of the ester (~1715 cm<sup>-1</sup>), the C=C stretch of the alkene groups (~1650 cm<sup>-1</sup>), and the C-O stretch (~1150-1250 cm<sup>-1</sup>).

## Applications in Research and Industry

- Flavor and Fragrance: This is the primary application. Its warm, green, and earthy profile adds naturalness to floral perfumes (especially gardenia), herbaceous compositions, and fougère types.[1][7][10] In flavors, it contributes green, vegetative, and mushroom notes, making it a useful trace component in fruit and vegetable flavor compositions.[2][10]
- Chemical Ecology: As a natural plant volatile, it is studied for its role in attracting pollinators and in plant defense mechanisms.[6] Research has identified it in the headspace of flowers

like Japanese honeysuckle, where it contributes to the overall floral scent profile that mediates insect attraction.[6][11]

- Cosmetics and Home Care: The fresh green character is utilized in detergents, air fresheners, lotions, and shampoos to create a crisp, natural, and outdoor-inspired scent.[1][4]

## Safety and Toxicology

A thorough understanding of the safety profile is mandatory for any compound used in consumer products or considered in pharmaceutical contexts.

- Regulatory Status: **Cis-3-Hexenyl tiglate** is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA No. 3931) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1277).[13][14] JECFA concluded it poses no safety concern at current levels of intake when used as a flavoring agent.[14]
- Genotoxicity: Based on evaluations by the Research Institute for Fragrance Materials (RIFM) and read-across data from its hydrolysis products (cis-3-hexenol and tiglic acid), the compound is not expected to be genotoxic.[5][15]
- Skin Sensitization: While concentrated esters can be irritating, **cis-3-Hexenyl tiglate** has a No Expected Sensitization Induction Level (NESIL) of 1100 µg/cm<sup>2</sup>, indicating a low potential for skin sensitization when used in proper dilution in finished products.[5][15]
- Systemic Toxicity: The total systemic exposure from typical use is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, suggesting a low risk of repeated dose toxicity.[5][15]
- Environmental Profile: The compound is considered readily biodegradable and is not classified as Persistent, Bioaccumulative, and Toxic (PBT).[5][16]

## Conclusion

**Cis-3-Hexenyl tiglate** is a well-characterized ester with significant value in both industrial and research settings. Its unique organoleptic properties are underpinned by a specific chemical structure that can be reliably synthesized and analyzed using standard laboratory techniques.

The robust safety data available supports its continued use in consumer applications. For scientists and researchers, it serves as an interesting model compound for studying plant biochemistry, chemical ecology, and the structure-activity relationships that govern flavor and fragrance perception. Future research may further explore its biosynthetic pathways for potential biotechnological production and investigate its subtle roles in mediating complex ecological interactions.

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